Ledoxantrone

Catalog No.
S548628
CAS No.
113457-05-9
M.F
C21H27N5OS
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ledoxantrone

CAS Number

113457-05-9

Product Name

Ledoxantrone

IUPAC Name

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one

Molecular Formula

C21H27N5OS

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C21H27N5OS/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3

InChI Key

IMMFHFBXRWAZGX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Ledoxantrone; sedoxantrone; CI958; CI-958; CI 958

Canonical SMILES

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1

The exact mass of the compound Ledoxantrone is 397.19363 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ledoxantrone (CI-958), available as a free base (CAS: 113457-05-9) or trihydrochloride salt, is a highly water-soluble, synthetic benzothiopyranoindazole intercalating agent. It is primarily procured for its dual mechanism of action: interacting with Topoisomerase II and providing potent blockade of DNA helicases. Because it suppresses both RNA and DNA synthesis to an equal extent while demonstrating a favorable preclinical toxicity profile, it serves as a critical reference material in advanced oncological models, particularly those involving hormone-refractory prostate cancer and multidrug-resistant solid tumors [1].

For procurement in specialized biochemical assays, substituting Ledoxantrone with common intercalators like doxorubicin or mitoxantrone compromises experimental integrity. Standard anthracyclines and anthracenediones rapidly induce acquired resistance in breast and colon cancer cell lines and are subject to extensive P-glycoprotein-mediated efflux. Furthermore, agents like doxorubicin generate high levels of superoxide radicals, confounding assays with off-target oxidative stress and cardiotoxicity. Ledoxantrone is structurally distinct; it circumvents typical multidrug resistance pathways, produces DNA breaks that repair exceptionally slowly, and lacks the quinone-driven radical generation of its comparators, making it non-interchangeable for precise DNA damage and helicase inhibition studies [1].

Targeted DNA Helicase Inhibition Profile

Ledoxantrone specifically targets DNA helicases with an IC50 of 0.17 μM, distinguishing its mechanism from standard anthracyclines. While agents like doxorubicin primarily rely on Topoisomerase II poisoning, Ledoxantrone's dual action provides a unique biochemical blockade of nucleic acid unwinding[REFS-1, REFS-2].

Evidence DimensionDNA helicase inhibition (IC50)
Target Compound Data0.17 μM
Comparator Or BaselineStandard Topo II inhibitors (lack primary helicase blockade at sub-micromolar levels)
Quantified DifferenceSub-micromolar targeted helicase inhibition
ConditionsIn vitro enzymatic assays

Essential for researchers procuring inhibitors specifically to study helicase-dependent DNA repair and replication pathways.

Efficacy in Multidrug-Resistant (MDR) Tumor Models

In human breast cancer cell lines, Ledoxantrone exhibits significantly less cross-resistance compared to doxorubicin and mitoxantrone. Furthermore, the development of acquired resistance to Ledoxantrone is rare in cell lines that rapidly develop resistance to these standard intercalators [1].

Evidence DimensionAcquired resistance development
Target Compound DataRare development of acquired resistance
Comparator Or BaselineDoxorubicin and Mitoxantrone (rapid resistance onset)
Quantified DifferenceSignificantly lower cross-resistance in MDR lines
ConditionsHuman breast cancer cell lines in vitro

Critical for selecting a stable positive control or experimental therapeutic in MDR cancer models where standard agents fail prematurely.

Prolonged DNA Breakage and Slow Repair Kinetics

Ledoxantrone induces both single- and double-strand protein-associated DNA breaks. Unlike the breaks induced by standard quinone-derived agents, the lesions generated by Ledoxantrone undergo repair very slowly, ensuring prolonged suppression of both RNA and DNA synthesis to an equal extent [1].

Evidence DimensionDNA break repair rate
Target Compound DataVery slow repair kinetics; equal suppression of RNA/DNA synthesis
Comparator Or BaselineStandard intercalators (faster repair clearance)
Quantified DifferenceProlonged duration of DNA strand breaks
ConditionsIn vitro DNA damage and repair assays

Provides a sustained genotoxic stress model for evaluating downstream DNA damage response (DDR) pathways.

Reduced Superoxide Radical Generation and Cardiotoxicity

Unlike doxorubicin and most other quinone-derived antitumor agents, Ledoxantrone demonstrates little potential to generate superoxide radicals in vitro. This biochemical difference translates to fewer cardiac lesions in preclinical rat models compared to doxorubicin [1].

Evidence DimensionSuperoxide radical generation / Cardiotoxicity
Target Compound DataMinimal superoxide generation; fewer cardiac lesions
Comparator Or BaselineDoxorubicin (high superoxide generation; dose-limiting cardiotoxicity)
Quantified DifferenceSignificant reduction in radical-mediated cardiac lesions
ConditionsIn vitro ROS assays and preclinical rat toxicology models

Makes Ledoxantrone the preferred intercalator for studies requiring DNA damage without the confounding variable of massive oxidative stress.

Helicase-Targeted Mechanistic Assays

Ideal for biochemical studies isolating the role of DNA helicase in replication and oncogenesis, given its potent 0.17 μM IC50 [1].

MDR Cancer Cell Line Screening

A reliable reference compound for evaluating novel therapies in multidrug-resistant breast, prostate, and colon cancer models where doxorubicin is rapidly effluxed [2].

DNA Damage Response (DDR) Profiling

Used to induce slow-repairing single- and double-strand breaks to study prolonged DDR pathway activation without rapid lesion clearance [2].

Non-Cardiotoxic Intercalator Baselines

Procured as a control in cardiotoxicity and oxidative stress models to decouple DNA intercalation effects from quinone-induced superoxide radical damage[2].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

397.19363168 Da

Monoisotopic Mass

397.19363168 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8HBT2JRJ5T

Dates

Last modified: 02-18-2024
1: Brauer CA, Coca-Perraillon M, Cutler DM, Rosen AB. Incidence and mortality of hip fractures in the United States. JAMA. 2009 Oct 14;302(14):1573-9. doi: 10.1001/jama.2009.1462. PubMed PMID: 19826027.
2: Philip Kuebler J, Moore T, Pritchard J, Kraut E. Phase II study of CI-958 in patients with hormone refractory prostate carcinoma. Invest New Drugs. 2004 Apr;22(2):181-4. PubMed PMID: 14739667.
3: Hoffman MA, Blessing JA, Nuñez ER. A phase II trial of CI-958 in recurrent platinum-sensitive ovarian carcinoma: a Gynecologic Oncology Group study. Gynecol Oncol. 2001 Jun;81(3):433-5. PubMed PMID: 11371134.
4: Arndt CA, Krailo MD, Liu-Mares W, Anderson PM, Reaman GH. Phase I study of CI-958 in children and adolescents with recurrent solid tumors. Cancer. 2001 Mar 15;91(6):1166-9. PubMed PMID: 11267962.
5: Hoff PM, Ellerton JA, Dakhil SR, Winn RJ, Abbruzzese JL, Pazdur R. Phase II study of intravenous CI-958 in metastatic colorectal adenocarcinoma. Am J Clin Oncol. 2000 Dec;23(6):602-4. PubMed PMID: 11202806.
6: Hoffman MA, Blessing JA, Morgan M. Phase II trial of CI-958 in recurrent platinum-refractory ovarian carcinoma. A Gynecologic Oncology Group Study. Gynecol Oncol. 2000 Dec;79(3):463-5. PubMed PMID: 11104620.
7: Dees EC, Whitfield LR, Grove WR, Rummel S, Grochow LB, Donehower RC. A phase I and pharmacologic evaluation of the DNA intercalator CI-958 in patients with advanced solid tumors. Clin Cancer Res. 2000 Oct;6(10):3885-94. PubMed PMID: 11051234.
8: Woolley PV, Freiha FS, Smith DC, Carlson L, Hofacker J, Quinn N, Grove W, Trump DL. A phase II trial of CI-958 in patients with hormone-refractory prostate cancer. Cancer Chemother Pharmacol. 1999;44(6):511-7. PubMed PMID: 10550573.
9: Shields AF, Philip PA, LoRusso PM, Ferris AM, Zalupski MM. Phase II study of CI-958 in colorectal cancer. Cancer Chemother Pharmacol. 1999;43(2):162-4. PubMed PMID: 9923823.
10: Lun L, Sun PM, Trubey CM, Bachur NR. Antihelicase action of CI-958, a new drug for prostate cancer. Cancer Chemother Pharmacol. 1998;42(6):447-53. PubMed PMID: 9788570.
11: Kaye SB, Workman P, Graham MA, Cassidy J, Jodrell D. Pharmacokinetics and early clinical studies of selected new drugs. Cancer Surv. 1993;17:371-96. Review. PubMed PMID: 8137348.
12: Fry DW, Besserer JA. Biochemical pharmacology and DNA-drug interactions by Cl-958, a new antitumor intercalator derived from a series of substituted 2H-[1]benzothiopyrano[4,3,2-cd]indazoles. Mol Pharmacol. 1988 Jan;33(1):84-92. PubMed PMID: 2447481.

Explore Compound Types